molecular formula C42H60N6O11 B12390593 3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

Cat. No.: B12390593
M. Wt: 825.0 g/mol
InChI Key: YFSXYWAZCKMYJN-UHFFFAOYSA-N
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Description

3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[133112,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the core tricyclic structure, followed by the introduction of various functional groups through a series of reactions such as acylation, amidation, and hydroxylation. Each step must be carefully controlled to ensure the correct configuration and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes and other biomolecules. Its structure suggests it could act as an inhibitor or activator of certain biological pathways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with various molecular targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable tool in industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact mechanism would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Catechol: A simpler dihydroxybenzene with similar hydroxyl groups.

    Resorcinol: Another dihydroxybenzene with hydroxyl groups in different positions.

    Hydroquinone: A dihydroxybenzene with hydroxyl groups in the para position.

Uniqueness

What sets 3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[133112,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid apart from these simpler compounds is its complex tricyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C42H60N6O11

Molecular Weight

825.0 g/mol

IUPAC Name

3,18-dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

InChI

InChI=1S/C42H60N6O11/c1-24(2)13-11-9-7-8-10-12-14-35(52)47(5)32(23-49)40(56)44-25(3)38(54)43-22-36(53)48(6)37-28-16-18-34(51)30(21-28)29-19-27(15-17-33(29)50)20-31(42(58)59)46-39(55)26(4)45-41(37)57/h15-19,21,24-26,31-32,37,49-51H,7-14,20,22-23H2,1-6H3,(H,43,54)(H,44,56)(H,45,57)(H,46,55)(H,58,59)

InChI Key

YFSXYWAZCKMYJN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

Origin of Product

United States

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